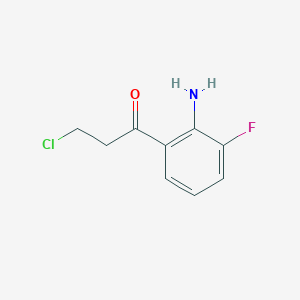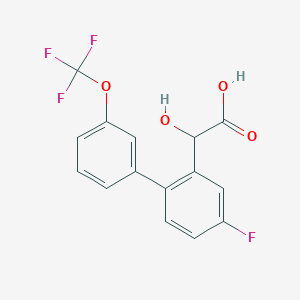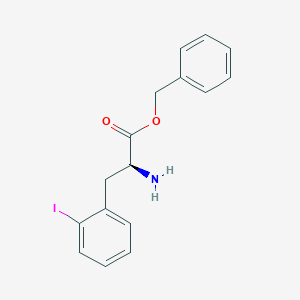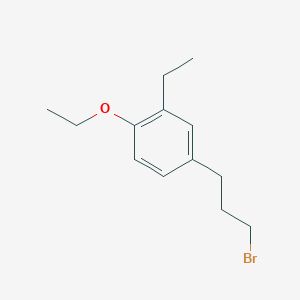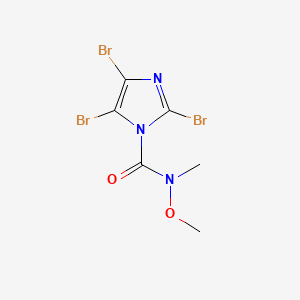
1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced imidazole derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis to prepare other imidazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole-1-carboxamide, N-methoxy-N-methyl-: Similar in structure but lacks the tribromo substitution.
2,4,5-Tribromoimidazole: Contains the tribromo substitution but lacks the carboxamide and methoxy-methyl groups.
1H-Imidazole-1-carboxamide, N-methyl-: Similar but lacks the methoxy group.
Uniqueness
1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tribromo substitution enhances its reactivity and potential biological activity compared to other imidazole derivatives .
Propriétés
Numéro CAS |
102342-06-3 |
|---|---|
Formule moléculaire |
C6H6Br3N3O2 |
Poids moléculaire |
391.84 g/mol |
Nom IUPAC |
2,4,5-tribromo-N-methoxy-N-methylimidazole-1-carboxamide |
InChI |
InChI=1S/C6H6Br3N3O2/c1-11(14-2)6(13)12-4(8)3(7)10-5(12)9/h1-2H3 |
Clé InChI |
NLHRZBRVFFOPPV-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)N1C(=C(N=C1Br)Br)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


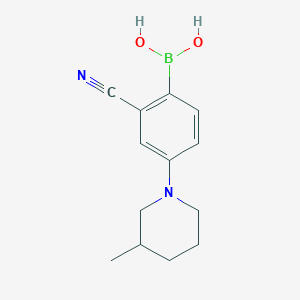
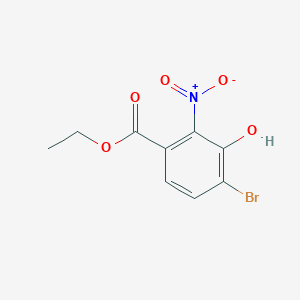
![3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine](/img/structure/B14068619.png)
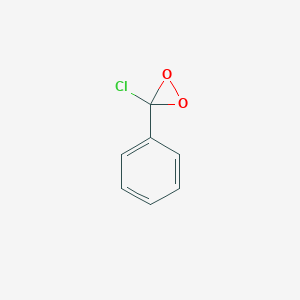
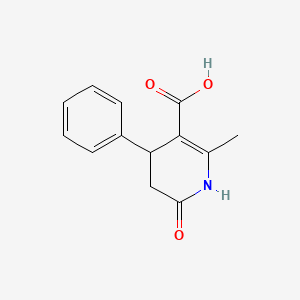
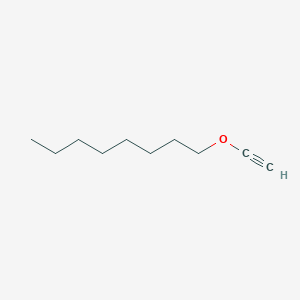
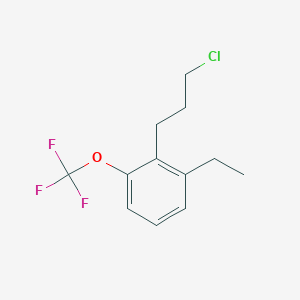
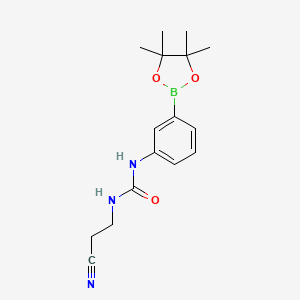
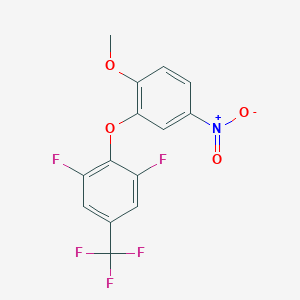
![1-ethyl-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B14068654.png)
